molecular formula C21H24ClF3N4O2 B11667843 [3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone

[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone

Cat. No.: B11667843
M. Wt: 456.9 g/mol
InChI Key: OXIAARDTXJYHNH-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a piperidinylmethanone moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved by reacting a suitable pyrazole derivative with a chloropyrimidine under basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Incorporation of the piperidinylmethanone moiety: This final step typically involves the reaction of the intermediate compound with 2-methylpiperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the piperidinylmethanone moiety, potentially yielding alcohol derivatives.

    Substitution: The chloro group in the pyrazolopyrimidine core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to the observed biological activities. For example, the compound may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituent on the piperidinylmethanone moiety. The presence of different alkyl or aryl groups can significantly influence the compound’s properties.
  • Pharmacological Properties: These structural variations can lead to differences in pharmacological activities, such as potency, selectivity, and metabolic stability.
  • Uniqueness: 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H24ClF3N4O2

Molecular Weight

456.9 g/mol

IUPAC Name

[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H24ClF3N4O2/c1-12-5-3-4-10-28(12)20(30)18-17(22)19-26-15(13-6-8-14(31-2)9-7-13)11-16(21(23,24)25)29(19)27-18/h6-9,12,15-16,26H,3-5,10-11H2,1-2H3

InChI Key

OXIAARDTXJYHNH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F

Origin of Product

United States

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